N-[1,3-Dimethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine
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Overview
Description
N-[1,3-Dimethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine is a complex organic compound that features a piperidine moiety. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including medicinal products
Preparation Methods
The synthesis of N-[1,3-Dimethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves several steps. One common method includes the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method involves the reduction of pyridine via a modified Birch reduction using sodium in ethanol . These methods are efficient and widely used in industrial production.
Chemical Reactions Analysis
N-[1,3-Dimethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, sodium, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives are utilized for their pharmacological properties, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant activities . In industry, it is used in the production of various medicinal products .
Mechanism of Action
The mechanism of action of N-[1,3-Dimethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The piperidine moiety plays a crucial role in its biological activity, interacting with various enzymes and receptors in the body . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[1,3-Dimethyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine can be compared with other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share similar structural features but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
CAS No. |
61957-33-3 |
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Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-(1,3-dimethyl-3-piperidin-1-yl-1H-inden-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C16H22N2O/c1-12-13-8-4-5-9-14(13)16(2,15(12)17-19)18-10-6-3-7-11-18/h4-5,8-9,12,19H,3,6-7,10-11H2,1-2H3 |
InChI Key |
MAVKIVZTBDMHSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2C(C1=NO)(C)N3CCCCC3 |
Origin of Product |
United States |
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